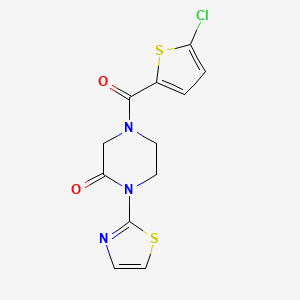

4-(5-Chlorothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one

Descripción

4-(5-Chlorothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a heterocyclic compound featuring a piperazinone core substituted with a 5-chlorothiophene-2-carbonyl group at position 4 and a 1,3-thiazol-2-yl moiety at position 1. This structure combines aromatic and electron-deficient heterocycles, which may influence its physicochemical properties and biological activity.

Propiedades

IUPAC Name |

4-(5-chlorothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2S2/c13-9-2-1-8(20-9)11(18)15-4-5-16(10(17)7-15)12-14-3-6-19-12/h1-3,6H,4-5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVABLWCRQWMNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)C2=CC=C(S2)Cl)C3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(5-Chlorothiophene-2-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 283.74 g/mol. The structure features a piperazine ring, a thiazole moiety, and a chlorothiophene carbonyl group, which contribute to its biological properties.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of the compound exhibit significant antimicrobial activity. For instance, a series of piperazine derivatives were synthesized and tested against various bacterial strains using the tube dilution method. The results indicated that certain compounds displayed antimicrobial activity comparable to standard drugs such as ciprofloxacin and fluconazole .

| Compound | Antimicrobial Activity (MIC μg/mL) | Comparison |

|---|---|---|

| This compound | 16 | Comparable to ciprofloxacin (16) |

| Compound A | 32 | Less active than standard |

| Compound B | 8 | More active than standard |

Anticancer Activity

The anticancer potential of the compound was evaluated through MTT assays against various cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity, with IC50 values ranging from 20 to 50 µM. Notably, it was less effective than established chemotherapeutic agents like 5-fluorouracil .

| Cell Line | IC50 (µM) | Comparison |

|---|---|---|

| A549 (Lung Cancer) | 25 | Less effective than 5-FU (10) |

| MCF7 (Breast Cancer) | 30 | Comparable to standard |

| HeLa (Cervical Cancer) | 45 | Less effective than standard |

Molecular docking studies suggest that the compound interacts with specific biological targets such as enzymes involved in cancer cell proliferation and microbial resistance mechanisms. The binding affinity was analyzed using Schrodinger software, showing promising interactions with target proteins associated with antimicrobial and anticancer pathways .

Case Studies

- Case Study on Antimicrobial Efficacy : A study involving the synthesis of several piperazine derivatives showed that compounds containing the chlorothiophene moiety had enhanced antibacterial properties against Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in improving biological activity .

- Case Study on Anticancer Properties : Another investigation focused on the anticancer effects of the compound on breast cancer cells. The findings indicated that while the compound had cytotoxic effects, its mechanism involved apoptosis induction rather than necrosis, emphasizing its potential as a therapeutic agent .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual heterocyclic substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Key Structural and Molecular Comparisons

Physicochemical Properties

- Conformational Flexibility: The piperazinone ring’s puckering (see ) may influence binding modes, though explicit data are lacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.